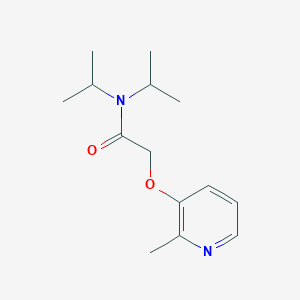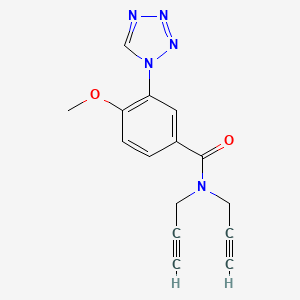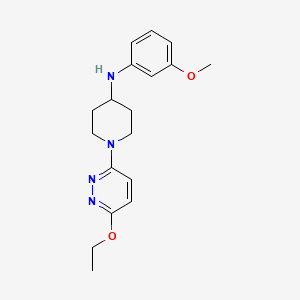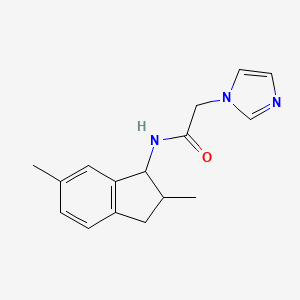
2-(2-methylpyridin-3-yl)oxy-N,N-di(propan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylpyridin-3-yl)oxy-N,N-di(propan-2-yl)acetamide, also known as MPDIA, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology.
作用機序
The exact mechanism of action of 2-(2-methylpyridin-3-yl)oxy-N,N-di(propan-2-yl)acetamide is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and cytokines. It also appears to activate antioxidant pathways, which could help to reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In animal models, it has been found to reduce pain and inflammation, as well as improve cognitive function. Additionally, this compound has been shown to have a protective effect on various organs, including the liver and kidneys.
実験室実験の利点と制限
One of the advantages of using 2-(2-methylpyridin-3-yl)oxy-N,N-di(propan-2-yl)acetamide in lab experiments is its relatively low toxicity. It has been shown to have a high safety profile, with no significant adverse effects reported in animal studies. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 2-(2-methylpyridin-3-yl)oxy-N,N-di(propan-2-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to explore its potential as an anti-cancer agent. Other potential future directions include investigating its effects on the immune system and its potential use in the treatment of metabolic disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential applications in medicine and pharmacology. Its anti-inflammatory, analgesic, and antioxidant properties make it a promising candidate for the treatment of various diseases. While its mechanism of action is not fully understood, further research could help to elucidate its effects and potential therapeutic uses.
合成法
2-(2-methylpyridin-3-yl)oxy-N,N-di(propan-2-yl)acetamide can be synthesized through a multistep process involving the reaction of 2-methyl-3-hydroxypyridine with diisopropylamine and acetic anhydride. The product is then purified through column chromatography to obtain a white crystalline solid.
科学的研究の応用
2-(2-methylpyridin-3-yl)oxy-N,N-di(propan-2-yl)acetamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been found to have antioxidant properties, which could make it useful in the prevention and treatment of diseases associated with oxidative stress.
特性
IUPAC Name |
2-(2-methylpyridin-3-yl)oxy-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)16(11(3)4)14(17)9-18-13-7-6-8-15-12(13)5/h6-8,10-11H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCILOCMEKQTIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OCC(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648083.png)
![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)
![3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one](/img/structure/B7648104.png)


![[4-[2-(2-Hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]-(2-propyloxan-4-yl)methanone](/img/structure/B7648134.png)
![N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7648152.png)
![(4-Methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648154.png)




![2-[4-(4-Propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7648197.png)
